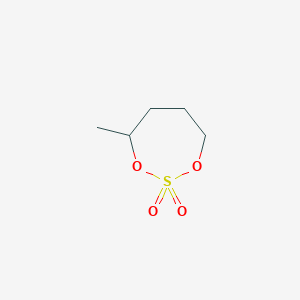

4-甲基-1,3,2-二氧杂噻环己烷 2,2-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Intermediate in Organic Synthesis

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide is an essential intermediate in organic synthesis . It plays a vital role in various chemical reactions and can be used to synthesize a wide range of organic compounds .

Improving Lithium-ion Batteries

This compound is known to improve the performance and service life of lithium-ion batteries . It is involved in the synthesis process of 1,3,2-Dioxathiolane 2,2-dioxide (DTD), a compound that releases a large amount of heat, leading to its hydrolysis .

Antimicrobial Activity

Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid, which can be synthesized using 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide, have shown promising antimicrobial activity . These derivatives have been found to be particularly effective against Gram-positive bacteria .

Stabilizer

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide can be used as a stabilizer in various chemical reactions . It helps to maintain the stability of the reaction mixture and prevent unwanted side reactions .

Polymerization Inhibitor

This compound can also act as a polymerization inhibitor . It prevents the polymerization of monomers during the storage and transportation of monomeric materials .

Preservative

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide can be used as a preservative . It helps to prevent the growth of microorganisms in various products, thereby extending their shelf life .

Ligand for Transition Metal Catalysts

In organic synthesis, 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide can serve as a ligand for transition metal catalysts . It can coordinate with the metal center of the catalyst, thereby enhancing its catalytic activity .

Oxidizing Agent

This compound can also act as an oxidizing agent in various chemical reactions . It can accept electrons from other compounds, thereby facilitating their oxidation .

作用机制

Target of Action

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries .

Mode of Action

The compound interacts with its targets during the synthesis process. A large amount of heat is released during the synthesis process of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide, leading to its hydrolysis .

Biochemical Pathways

The synthesis of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide affects the performance and service life of lithium-ion batteries . The compound’s hydrolysis during the synthesis process is a key step in these pathways .

Pharmacokinetics

Its synthesis process suggests that the compound’s bioavailability may be influenced by factors such as temperature, catalyst concentration, and residence time .

Result of Action

The molecular and cellular effects of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide’s action primarily involve its role as an intermediate in organic synthesis . Its synthesis process contributes to the performance and longevity of lithium-ion batteries .

Action Environment

Environmental factors such as temperature, catalyst concentration, and residence time can influence the action, efficacy, and stability of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide . For example, the synthesis process of the compound releases a large amount of heat, which can lead to its hydrolysis .

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

4-methyl-1,3,2-dioxathiepane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5-3-2-4-8-10(6,7)9-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOELWZRXJYBPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCOS(=O)(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)

![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)

![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)

![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)

![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)